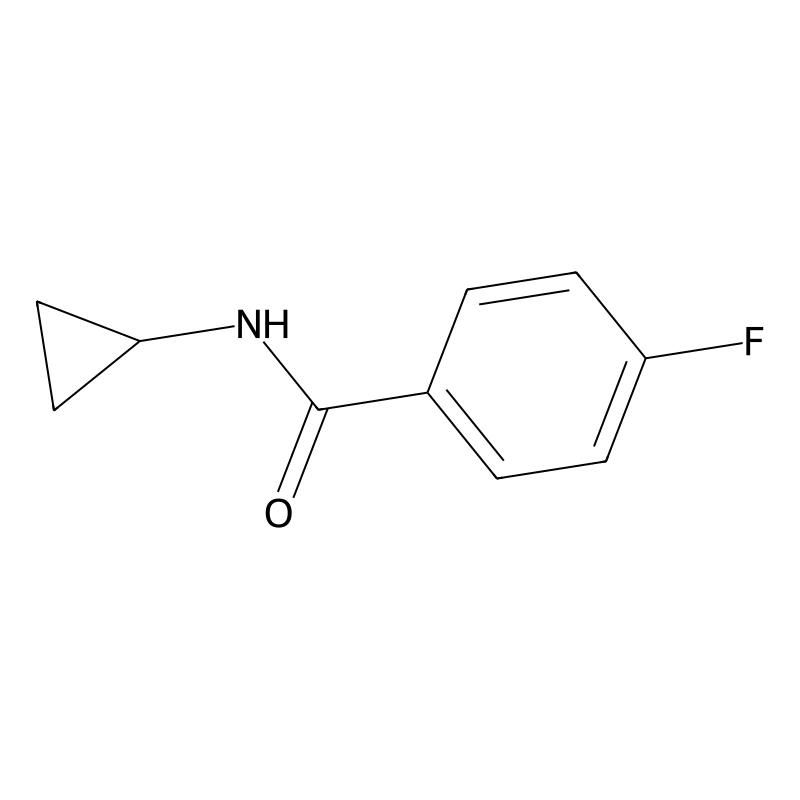

N-Cyclopropyl 4-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Cyclopropyl 4-fluorobenzamide is an organic compound characterized by a cyclopropyl group attached to a nitrogen atom, which is further connected to a 4-fluorobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 139.13 g/mol. The compound exhibits unique structural features that contribute to its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.

Synthesis and Availability:

N-Cyclopropyl 4-fluorobenzamide is an organic compound with the chemical formula C₁₀H₁₀FNO. It is a white crystalline solid that is soluble in many organic solvents. The synthesis of N-Cyclopropyl 4-fluorobenzamide has been described in scientific literature, but the details of the process are often proprietary information specific to the manufacturer []. Several companies offer N-Cyclopropyl 4-fluorobenzamide for purchase, typically for research purposes [, ].

Potential Biological Activities:

While the specific biological activities of N-Cyclopropyl 4-fluorobenzamide itself are not extensively documented in publicly available research, it shares structural similarities with some known bioactive compounds. The presence of the cyclopropyl and fluorophenyl groups suggests potential for further investigation into its biological properties, such as:

- Enzyme inhibition: The cyclopropyl group can interact with the binding sites of certain enzymes, potentially inhibiting their activity [].

- Ligand binding: The fluorophenyl group can participate in specific interactions with other molecules, making N-Cyclopropyl 4-fluorobenzamide a potential candidate for ligand development [].

Research Applications:

- Drug discovery: As a starting point for the development of new drugs with specific therapeutic targets [].

- Medicinal chemistry: To study the relationship between the structure and biological activity of molecules [].

- Enzyme research: To investigate the interactions of N-Cyclopropyl 4-fluorobenzamide with specific enzymes and their potential inhibitory effects [].

- Amidation Reactions: It can be synthesized through amidation of 4-fluorobenzoic acid with cyclopropylamine. This reaction typically requires activating agents or coupling reagents to facilitate the formation of the amide bond.

- Fluorination: The presence of the fluorine atom on the benzene ring allows for electrophilic substitution reactions, which can lead to further functionalization of the aromatic system .

- Ring-Opening Reactions: The cyclopropyl group is known for its ring strain, making it susceptible to ring-opening under various conditions, such as oxidative environments or when treated with nucleophiles .

The synthesis of N-cyclopropyl 4-fluorobenzamide can be achieved through several methods:

- Direct Amidation:

- Reacting cyclopropylamine with 4-fluorobenzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI).

- Oxidative Fluorination:

- One-Pot Reactions:

N-Cyclopropyl 4-fluorobenzamide has potential applications in various fields:

- Pharmaceutical Industry: As a building block for developing new drugs, particularly those targeting infectious diseases or cancer.

- Material Science: In the creation of polymeric materials where specific mechanical or thermal properties are desired due to the unique structure of the cyclopropyl group.

Interaction studies involving N-cyclopropyl 4-fluorobenzamide focus on its binding affinity and efficacy against biological targets. These studies often employ techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To investigate interactions at a molecular level.

- Biological Assays: To evaluate antimicrobial and anticancer activities against specific cell lines or pathogens.

N-Cyclopropyl 4-fluorobenzamide can be compared with several related compounds, highlighting its unique attributes:

The presence of the cyclopropyl group in N-cyclopropyl 4-fluorobenzamide contributes to its unique chemical behavior and potential biological activities compared to these similar compounds.

N-Cyclopropyl 4-fluorobenzamide exhibits well-defined thermodynamic properties that reflect its solid-state characteristics and thermal stability. The compound demonstrates a melting point of 118-119°C when recrystallized from benzene/petroleum ether mixtures [1]. This relatively moderate melting point is consistent with the molecular structure, where the cyclopropyl group introduces steric constraints that may influence intermolecular packing efficiency in the crystal lattice.

The predicted boiling point of 323.6 ± 25.0°C at 760 mmHg indicates substantial thermal stability under standard atmospheric conditions [2]. This elevated boiling point reflects the compound's amide functionality, which enables strong intermolecular hydrogen bonding interactions. The flash point of 149.5 ± 23.2°C demonstrates that the compound requires significant thermal energy to produce vapors capable of ignition [3].

| Thermodynamic Parameter | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 118-119°C | Experimental (benzene/petroleum ether) | VulcanChem [1] |

| Boiling Point | 323.6 ± 25.0°C | Predicted (760 mmHg) | ChemicalBook [2] |

| Flash Point | 149.5 ± 23.2°C | Predicted | Bio-fount [3] |

| Vapor Pressure | 0.0 ± 0.7 mmHg | Predicted (25°C) | Bio-fount [3] |

| Density | 1.21 ± 0.1 g/cm³ | Predicted | ChemicalBook [2] |

| Polarizability | 18.7 ± 0.5 × 10⁻²⁴ cm³ | Predicted | Bio-fount [3] |

The extremely low vapor pressure of 0.0 ± 0.7 mmHg at 25°C indicates minimal volatility at ambient temperatures, which is characteristic of solid amide compounds with significant intermolecular forces [3]. The predicted density of 1.21 ± 0.1 g/cm³ suggests efficient molecular packing in the solid state, likely facilitated by the planar benzamide core structure despite the bulky cyclopropyl substituent [2].

The polarizability value of 18.7 ± 0.5 × 10⁻²⁴ cm³ reflects the compound's electronic distribution and its capacity for induced dipole interactions [3]. This moderate polarizability is consistent with the presence of both the electron-withdrawing fluorine atom and the electron-donating amide nitrogen, creating a balanced electronic environment.

Solubility Characteristics in Organic Solvents

N-Cyclopropyl 4-fluorobenzamide demonstrates typical amide solubility patterns, with poor solubility in water but good solubility in organic solvents [1]. The compound's amphiphilic character, arising from the polar amide group and the hydrophobic cyclopropyl and fluorobenzyl moieties, significantly influences its dissolution behavior across different solvent systems.

| Solvent | Solubility | Solvent Classification | Notes |

|---|---|---|---|

| Water | Poorly soluble | Polar protic | Typical for amide compounds |

| Dichloromethane | Soluble | Polar aprotic | Common organic solvent |

| Ethanol | Soluble | Polar protic | Alcohol solvent |

| Benzene | Used in recrystallization | Nonpolar | Aromatic solvent |

| Petroleum ether | Used in recrystallization | Nonpolar | Aliphatic hydrocarbon |

| Organic solvents (general) | Generally soluble | Various | Based on structural similarity |

The excellent solubility in dichloromethane is particularly notable, as this polar aprotic solvent can effectively solvate both the polar amide functionality and the hydrophobic aromatic and cyclopropyl regions [1]. This solubility pattern is consistent with related fluorobenzamide derivatives, which typically exhibit good dissolution in halogenated solvents .

The compound's solubility in ethanol demonstrates its compatibility with polar protic solvents, likely due to hydrogen bonding interactions between the ethanol hydroxyl group and the amide carbonyl oxygen [1]. The successful recrystallization from benzene/petroleum ether mixtures indicates that the compound maintains sufficient solubility in aromatic and aliphatic hydrocarbon solvents at elevated temperatures while precipitating upon cooling [1].

The limited water solubility is attributed to the hydrophobic character of the cyclopropyl and fluorobenzyl groups, which outweighs the hydrophilic contribution of the amide functionality. This solubility profile is advantageous for synthetic applications requiring organic reaction media while potentially limiting bioavailability in aqueous biological systems.

Acid-Base Behavior and pKa Determination

The acid-base properties of N-Cyclopropyl 4-fluorobenzamide are primarily governed by its amide functionality, with the compound exhibiting weak basic character. The predicted pKa value of 14.58 ± 0.20 indicates that the compound behaves as a very weak base under normal conditions [2].

| Property | Value | Method | Implications |

|---|---|---|---|

| pKa | 14.58 ± 0.20 | Predicted | Very weak base |

| Protonation site | Amide nitrogen | Theoretical | Low basicity |

| Conjugate acid stability | Low | Predicted | Unfavorable protonation |

The high pKa value reflects the low basicity of the amide nitrogen, which is significantly deactivated by resonance with the adjacent carbonyl group [2]. This electronic delocalization reduces the availability of the nitrogen lone pair for protonation, resulting in minimal basic character under physiological pH conditions.

The presence of the 4-fluorine substituent on the benzene ring provides additional electron-withdrawing effects that further reduce the basicity of the amide nitrogen through inductive effects [2]. The cyclopropyl group, while not significantly affecting the electronic properties of the amide nitrogen, may influence the compound's overall conformational stability and hydrogen bonding patterns.

Under strongly acidic conditions (pH < 0), the compound may undergo protonation at the amide nitrogen, forming a resonance-stabilized ammonium ion. However, this protonation is thermodynamically unfavorable under normal laboratory or biological conditions due to the high pKa value [2].

The acid-base behavior is also influenced by the compound's ability to participate in hydrogen bonding as both a donor (through the amide NH) and acceptor (through the carbonyl oxygen). These interactions can significantly affect the compound's behavior in different pH environments and its interactions with biological targets.

Stability Under Various Environmental Conditions

N-Cyclopropyl 4-fluorobenzamide demonstrates excellent stability under normal storage and handling conditions. The compound is stable at room temperature and can be stored for extended periods without significant degradation when properly protected from moisture and light [5] [6].

| Environmental Factor | Stability | Conditions | Recommendations |

|---|---|---|---|

| Temperature | Stable | Room temperature | Store at ambient conditions |

| Air exposure | Stable | Normal atmospheric conditions | No special atmosphere required |

| Light | Stable | Normal laboratory lighting | Standard storage acceptable |

| Moisture | Sensitive | High humidity conditions | Store in dry environment |

| pH | Stable | Neutral to slightly acidic | Avoid strongly basic conditions |

The thermal stability of the compound is evidenced by its relatively high melting point of 118-119°C and the absence of reported decomposition products under normal heating conditions [1]. The amide bond remains intact under typical synthetic reaction conditions, making the compound suitable for various chemical transformations.

Chemical stability is enhanced by the resonance stabilization of the amide bond, which provides resistance to hydrolysis under neutral conditions. The 4-fluorine substituent contributes to metabolic stability by providing resistance to oxidative metabolism, a common advantage of fluorinated aromatic compounds [2].

The compound shows good stability in organic solvents commonly used in synthetic chemistry, including dichloromethane, ethanol, and aromatic solvents [1]. This stability facilitates its use as a synthetic intermediate and in various chemical applications.

Storage recommendations include maintaining the compound in sealed containers at room temperature, with protection from excessive moisture and strong bases [5] [6]. The crystalline solid form provides inherent stability through organized molecular packing that minimizes degradation pathways.

Under oxidative conditions, the compound maintains its structural integrity due to the absence of easily oxidizable functional groups. The cyclopropyl ring, while potentially reactive under certain conditions, remains stable under normal storage and handling procedures [7].